molecular formula C9H10N4 B1440070 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine CAS No. 1033780-34-5

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No. B1440070
CAS RN: 1033780-34-5
M. Wt: 174.2 g/mol
InChI Key: YYCRJGNJFWCGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is a type of organic compound . It is related to the compound “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester” which has the empirical formula C15H20BN3O2 .


Synthesis Analysis

The synthesis of similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra . For example, in the FT-IR spectrum, the peak observed in the region 2950 cm-1 was due to aromatic C-H. Carbonyl and aromatic C=N groups appeared in 1623 cm-1 and 1500 cm-1, respectively .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of pyridine-based molecules in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the compound “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid” is a solid .

Scientific Research Applications

Leukemia Treatment

This compound has been identified as a structural component in molecules like Imatinib, which is a therapeutic agent used to treat chronic myelogenic leukemia. Imatinib functions by specifically inhibiting the activity of tyrosine kinases, crucial in the proliferation of cancer cells .

Kinase Inhibition

As part of kinase inhibitors, 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine derivatives can be used to treat various types of tumors. Kinase inhibitors like Pexidartinib, which contain similar structural motifs, are approved for treating tenosynovial giant cell tumor (TGCT) by inhibiting receptor tyrosine kinases .

Structural Studies

The compound’s derivatives are used in structural studies to understand the molecular conformation and interactions within therapeutic agents. These studies can reveal how drugs bind to their targets and the types of intermolecular interactions involved, which is essential for drug design .

Hydrogen Bond Propensity Analysis

In the realm of crystallography, the compound’s derivatives are analyzed for their hydrogen bond propensity. This analysis helps in understanding the molecule’s ability to form H-bonded frameworks, which is significant in the development of pharmaceuticals .

Pharmaceutical Ingredient Analysis

The compound is also involved in the analysis of active pharmaceutical ingredients. Understanding the structure and interactions of these ingredients can lead to the optimization of drug formulations and the development of more effective medications .

Biological Target Research

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine and its derivatives are studied for their potential uses against a wide range of biological targets. This includes research into their efficacy and mechanisms when interacting with different biological systems .

Mechanism of Action

Target of Action

The compound “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2 plays a critical role in this transition, and its inhibition can halt cell cycle progression . This can lead to the death of rapidly dividing cells, such as cancer cells.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The primary result of the action of “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is the inhibition of cell proliferation. By targeting CDK2, the compound can disrupt the cell cycle, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer.

Safety and Hazards

The safety data sheet for a similar compound, “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research may focus on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of their pharmacokinetic profiles and biological activity . These compounds could potentially be used as inhibitors of receptor tyrosine kinase, and for their anticancer, antibacterial, antifungal, and antioxidant activities .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-5-13(12-9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCRJGNJFWCGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Synthesis routes and methods I

Procedure details

3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine (113 mg, 0.55 mmol) was dissolved in a mixture of methanol and ethyl acetate (1 mL each). Hydrazine (156 μL, 4.97 mmol) was added followed by a slurry of Raney nickel in water (1.5 mL) causing vigorous gas evolution. After stirring 1 h, the reaction mixture was filtered and evaporated in vacuo. The residue was purified by flash column chromatography (Merck silica gel 60, 40-63 μm; 3% methanol/chloroform) to afford 1-pyridin-3-ylmethyl-1H-pyrazol-3-ylamine (72 mg, 75%) as a white solid: LC-MS (ESI) m/e calcd for C9H10N4 [M+] 174.09, found 175 [M+H+].
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

NaH (0.9 g., 60% suspension in liquid paraffin) is dissolved in DMF (10 ml) and 2-(1H-pyrazole-3-yl)-isoindole-1,3-dione (11.7 mmol) is added at 0° C. To this solution is added 3-chloromethyl-pyridine (10.1 mmol) and the mixture is heated to 50° C. for 16 hours. The solvent is removed in vacuo. The residue is dissolved in ethanol (100 ml) and hydrazinium-hydroxide (30 ml) is added and the reaction is heated to 120° C. for 9 days. The solvent is removed in vacuo. 1-Pyridine-3-ylmethyl-1H-pyrazole-3-ylamine is obtained after column chromatography as colorless oil in a yield of 62%; LC-MS (method B): 0.39 min, 175.15 (M+H+).
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.7 mmol
Type
reactant
Reaction Step Two
Quantity
10.1 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 5
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 6
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.